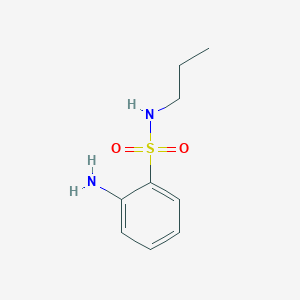

2-amino-N-propylbenzenesulfonamide

Description

Properties

IUPAC Name |

2-amino-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEGBNMXZXUZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405780 | |

| Record name | 2-amino-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436095-50-0 | |

| Record name | 2-amino-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-amino-N-propylbenzenesulfonamide

An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-N-propylbenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

Introduction

This technical guide provides a comprehensive analysis of the , a molecule belonging to the sulfonamide class of compounds. Sulfonamides are of significant interest in medicinal chemistry and drug development, known for their wide range of pharmacological activities.[1] A thorough understanding of a compound's physicochemical profile—including its solubility, acidity, basicity, and lipophilicity—is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical step in early-stage drug development.[1]

This document is structured to provide not only the available data for this compound but also the underlying scientific principles and detailed experimental protocols for their determination. It is important to note that specific experimental data for this exact molecule is limited in publicly accessible literature. Therefore, this guide synthesizes information from computational predictions, data on structurally similar sulfonamides, and established chemical principles to build a robust profile. The protocols described herein represent industry-standard methodologies for empirical validation.

Molecular and Structural Profile

A compound's identity and its fundamental physical characteristics are derived from its molecular structure. This compound is characterized by an aniline moiety, a sulfonamide group, and an N-propyl substituent. These functional groups dictate its chemical behavior and interactions.

Caption: Chemical Structure of this compound

Core Compound Data

The fundamental identifiers and computed properties provide a baseline for understanding the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₂S | - |

| Molecular Weight | 214.29 g/mol | - |

| CAS Number | Data not available | - |

| Predicted XLogP3-AA | 1.1 - 1.5 | [2][3] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Topological Polar Surface Area | 81.6 Ų | [2] |

In-Depth Analysis of Physicochemical Behavior

The interplay between the different functional groups within this compound results in a distinct physicochemical profile that is highly dependent on the surrounding environment, particularly pH.

Solubility

The solubility of a compound is a critical factor influencing its bioavailability. The structure of this compound contains both hydrophilic (amino and sulfonamide groups) and hydrophobic (benzene ring, propyl chain) regions, making its solubility complex.

-

Aqueous Solubility: Generally, sulfonamides exhibit poor solubility in neutral water.[4] The solubility is expected to be minimal at the isoelectric point, where the molecule has no net charge.

-

pH-Dependent Solubility: The presence of both a basic amino group and an acidic sulfonamide proton means that the compound's solubility is highly pH-dependent.[5]

-

In acidic solutions (pH < 2) , the primary amino group becomes protonated (-NH₃⁺), forming a salt and significantly increasing aqueous solubility.

-

In alkaline solutions (pH > 11) , the sulfonamide nitrogen is deprotonated (-SO₂N⁻-), also forming a salt and enhancing solubility.

-

-

Organic Solvents: The compound is expected to show moderate to good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding with the solute. Solubility in nonpolar solvents like cyclohexane is likely to be low.[6]

Ionization (pKa)

The molecule possesses two ionizable sites, which dictates its charge state at different physiological pH values.

-

Amino Group (Basic Center): The 2-amino group is a primary aromatic amine. Aromatic amines are weaker bases than aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene ring. The pKa of its conjugate acid (Ar-NH₃⁺) is predicted to be in the range of 2.5 to 4.0 .

-

Sulfonamide Group (Acidic Center): The hydrogen on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygens. For primary and secondary sulfonamides, the pKa typically falls in the range of 9.0 to 11.0 .[7]

The ionization state is crucial for receptor binding and membrane permeation. At physiological pH (~7.4), the amino group will be predominantly in its neutral form (Ar-NH₂), while the sulfonamide group will also be in its neutral, protonated state (-SO₂NH-).

Lipophilicity (LogP and LogD)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes.[8]

-

LogP: The partition coefficient (LogP) describes the distribution of the neutral species between octanol and water. Computational models predict a LogP value for this compound in the range of 1.1 to 1.5, suggesting moderate lipophilicity.[2][3]

-

LogD: Because the molecule is ionizable, its distribution is pH-dependent, and is more accurately described by the distribution coefficient (LogD).

-

At low pH, protonation of the amine makes the molecule more hydrophilic, lowering the LogD.

-

At high pH, deprotonation of the sulfonamide also increases hydrophilicity, lowering the LogD.

-

The LogD will be maximal and approximately equal to the LogP in the pH range where the molecule is predominantly neutral (roughly pH 5-8).

-

Experimental Characterization Protocols

To empirically validate the predicted properties, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physicochemical parameters.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Causality and Expertise: The shake-flask method is the gold-standard technique for determining aqueous solubility due to its direct measurement of a saturated solution in thermodynamic equilibrium. It is a robust and widely accepted method, referenced by the OECD Guideline 105.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Step-by-Step Methodology:

-

Preparation: Add an amount of solid this compound to a glass vial sufficient to exceed its expected solubility (e.g., 2-5 mg).

-

Solvent Addition: Add a precise volume of the test solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand to let solids settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining undissolved solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

Protocol: pKa Determination (Potentiometric Titration)

Causality and Expertise: Potentiometric titration is a highly accurate and direct method for pKa determination.[9] It relies on monitoring pH changes as a function of added acid or base, with the pKa corresponding to the pH at which the ionizable group is 50% titrated.[9] This method provides empirical data without reliance on chromophores, making it broadly applicable.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to maintain constant activity coefficients. A co-solvent like methanol may be required if aqueous solubility is low.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Immerse a calibrated pH electrode and a mechanical stirrer. Purge the headspace with nitrogen to exclude atmospheric CO₂.

-

Titration for Basic pKa: Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition, ensuring the reading is stable.

-

Titration for Acidic pKa: In a separate experiment, titrate a fresh solution of the compound with a standardized strong base (e.g., 0.1 M NaOH).

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on the curve (the peak of the first derivative). The pKa is the pH value at exactly one-half of the volume of titrant required to reach the equivalence point.[9]

Protocol: LogP Determination (Reverse-Phase HPLC)

Causality and Expertise: While the shake-flask method is the definitive way to measure LogP, it can be labor-intensive. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a rapid and reliable alternative for estimating LogP.[8] It is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is directly proportional to its lipophilicity.[1]

Caption: Workflow for LogP Estimation via RP-HPLC.

Step-by-Step Methodology:

-

Calibration: Prepare a set of standard compounds with well-established LogP values that bracket the expected LogP of the test compound.

-

Chromatography:

-

Equilibrate an RP-HPLC column (e.g., C18) with a suitable isocratic mobile phase (e.g., a mixture of methanol and a pH 7.4 buffer). The pH is chosen to ensure the analyte is in its neutral form.

-

Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

-

-

Standard Analysis: Inject each standard compound individually and record its retention time (tᵣ).

-

Data Processing: For each standard, calculate the capacity factor, k = (tᵣ - t₀) / t₀. Create a calibration curve by plotting the known LogP values of the standards against their calculated log(k) values. Perform a linear regression to obtain an equation (y = mx + c).

-

Sample Analysis: Inject the this compound sample under the exact same chromatographic conditions and measure its retention time.

-

LogP Calculation: Calculate log(k) for the test compound and use the linear regression equation from the calibration curve to determine its LogP.

Conclusion

This compound is a moderately lipophilic compound whose physicochemical behavior is dominated by its two ionizable centers: a weakly basic aromatic amine and a weakly acidic sulfonamide. Its properties, particularly aqueous solubility and octanol-water distribution, are highly dependent on pH. While computational and analog-based data provide a strong foundational profile, the experimental protocols outlined in this guide are essential for obtaining the precise, high-quality data required for applications in drug development and chemical research.

References

-

UKEssays. (May 2018). Sulfonamides Partition Coefficient Analysis. Retrieved from [Link]8]

-

Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 74(4), 496–501.[10]

-

Ivy Fine Chemicals. 2-amino-N-isopropylbenzenesulfonamide. Retrieved from [Link]]

-

Janus, P., Sobańska, A. W., & Giebułtowicz, J. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules (Basel, Switzerland), 27(15), 4983.[1]

-

Adibkia, K., Barzegar-Jalali, M., Maheri-Esfanjani, M., Ghanbarzadeh, S., Shokri, J., Sabzevari, A., & Jaber-Ansari, M. (2013). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 21(1), 37.[11]

-

Sarmini, K., & Kenndler, E. (1999). Octanol-water partition coefficients of sulfonamides by microemulsion electrokinetic chromatography. Journal of chromatography. A, 833(2), 339–348.[12]

-

Eugene-Osoikhia, T., & Orebiyi, A. (2012). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. International Journal of Science and Technology, 2(6), 390-394.[13]

-

Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & medicinal chemistry, 12(21), 5659–5671.[7]

-

European Patent Office. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE (Patent No. 1704140). Retrieved from [Link]]

-

Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.[6]

-

Juranic, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347.[14]

-

Bentley, F. F., & Rappoport, S. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center.[15]

-

PubChem. 2-amino-5-chloro-N-propylbenzenesulfonamide. Retrieved from [Link]2]

-

Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical journal, 39(3), xlii.[5]

-

PubChem. 2-amino-4-chloro-N-propylbenzenesulfonamide. Retrieved from [Link]3]

-

Ebrahimi, H. P., Hadi, J. S., Almayah, A. A., Bolandnazar, Z., Swadi, A. G., & Ebrahimi, A. (2016). Metal-Based Biologically Active Azoles and β-lactams Derived from Sulfa Drugs. Bioorganic & Medicinal Chemistry, 24(6), 1121-1131.[4]

Sources

- 1. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-amino-5-chloro-N-propylbenzenesulfonamide | C9H13ClN2O2S | CID 9834775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-amino-4-chloro-N-propylbenzenesulfonamide | C9H13ClN2O2S | CID 29268437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ukessays.com [ukessays.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to the Structure Elucidation and Confirmation of 2-amino-N-propylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation and confirmation of 2-amino-N-propylbenzenesulfonamide. As a novel sulfonamide, rigorous characterization is paramount for its potential application in research and drug development. This document outlines a validated, multi-technique analytical workflow, beginning with a proposed synthetic route and culminating in the synergistic interpretation of data from mass spectrometry (MS), infrared (IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques. We detail not only the requisite experimental protocols but also the underlying scientific rationale for each step, ensuring a self-validating and scientifically sound approach. This guide is intended for researchers, chemists, and drug development professionals who require a robust methodology for the structural characterization of complex organic molecules.

Introduction and Rationale

Sulfonamides are a cornerstone class of compounds in medicinal chemistry, renowned for their broad spectrum of pharmacological activities.[1] The introduction of an amino group at the ortho position of the benzene ring, combined with an N-propyl substituent, presents a unique chemical architecture. The precise arrangement of these functional groups is critical to the molecule's physicochemical properties and its potential biological interactions. Therefore, an unassailable confirmation of its structure is not merely a procedural step but a foundational requirement for any further investigation.

This guide presents a logical, field-proven workflow to move from a putative synthesized compound to a fully confirmed molecular structure. The methodology emphasizes the synergy between different analytical techniques, where the limitations of one are overcome by the strengths of another, creating a self-validating system of checks and balances.

Proposed Synthesis Pathway

A logical and efficient synthesis of this compound can be achieved via a two-step process starting from 2-nitrobenzenesulfonyl chloride. This common precursor allows for the introduction of the N-propyl group, followed by a standard reduction of the nitro group to the target primary amine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

-

Step 1: N-Alkylation. Dissolve 2-nitrobenzenesulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane). Cool the solution in an ice bath. Add n-propylamine dropwise, typically in a 2:1 molar ratio to neutralize the HCl byproduct.[2] The reaction is a nucleophilic addition-elimination at the sulfonyl chloride group.[3] Monitor the reaction to completion using Thin Layer Chromatography (TLC). Upon completion, perform an aqueous workup to remove the amine hydrochloride salt and purify the resulting 2-nitro-N-propylbenzenesulfonamide, typically by column chromatography.

-

Step 2: Nitro Group Reduction. Dissolve the intermediate from Step 1 in a suitable solvent like ethanol or ethyl acetate. Add a reducing agent. A common and effective method is the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[1] Alternatively, catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst) can be employed. The reaction progress is monitored by TLC. After the reaction is complete, the product is isolated and purified to yield the final this compound.

Analytical Workflow for Structure Elucidation

The confirmation of the target compound's structure relies on a cohesive interpretation of data from multiple orthogonal analytical techniques.

Caption: Integrated analytical workflow for structure elucidation.

Mass Spectrometry: Molecular Formula Confirmation

Mass spectrometry provides the molecular weight and, with high resolution, the elemental formula of the compound.

Experimental Protocol: Mass Spectrometry

-

Technique : Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Mode : Positive ion mode is typically effective for amines.

-

Analyzer : High-resolution analyzer (e.g., TOF or Orbitrap) for accurate mass measurement.

-

Sample Preparation : Dissolve a small amount of the purified compound in a suitable solvent like methanol or acetonitrile at a concentration of ~1 mg/mL.

Expected Data and Interpretation

For this compound (C₉H₁₄N₂O₂S):

-

Molecular Weight : 214.29 g/mol .

-

Expected Ion : The protonated molecule [M+H]⁺ would be observed at m/z 215.0854. High-resolution mass spectrometry should confirm this value to within 5 ppm, validating the elemental formula.

-

Fragmentation Pattern : Tandem MS (MS/MS) experiments would reveal characteristic fragmentation. Key expected losses include:

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₄N₂O₂S |

| Monoisotopic Mass | 214.0776 g/mol |

| [M+H]⁺ (Accurate Mass) | 215.0854 m/z |

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Technique : Attenuated Total Reflectance (ATR) is preferred for solid samples.

-

Range : 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum will confirm the presence of the primary amine (-NH₂) and the sulfonamide (-SO₂NH-) moieties.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| Primary Amine (-NH₂) | N-H Stretch | 3400-3300 (asymmetric) & 3330-3250 (symmetric) | Two distinct, sharp to medium bands.[7][8] |

| N-H Bend (Scissoring) | 1650-1580 | Medium to strong, sharp absorption.[7] | |

| Sulfonamide (-SO₂NH-) | N-H Stretch | ~3350-3310 | Single weak-medium band, may overlap with -NH₂ stretches.[9] |

| S=O Asymmetric Stretch | ~1350-1310 | Strong absorption. | |

| S=O Symmetric Stretch | ~1170-1150 | Strong absorption. | |

| Aromatic Ring | C=C Stretch | ~1600-1450 | Multiple medium to weak bands. |

| C-H Out-of-Plane Bend | ~770-730 | Strong band, indicative of ortho-disubstitution. | |

| Alkyl Group (-CH₃, -CH₂-) | C-H Stretch | 2960-2850 | Medium to strong absorptions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and isomeric structure of the molecule. A combination of 1D and 2D NMR experiments is essential for an unambiguous assignment.[10]

Caption: Structure of this compound with atom numbering for NMR assignments.

Experimental Protocol: NMR Spectroscopy

-

Solvent : DMSO-d₆ is an excellent choice as it can solubilize the compound and its residual water peak does not interfere with most signals. The labile amine and sulfonamide protons are also readily observed.

-

Spectrometer : A high-field spectrometer (≥400 MHz) is recommended for better signal dispersion, especially in the aromatic region.

-

Experiments :

-

¹H NMR : Standard proton spectrum.

-

¹³C NMR : Proton-decoupled carbon spectrum.

-

COSY (Correlation Spectroscopy) : To identify proton-proton (¹H-¹H) spin systems (e.g., the propyl chain and coupled aromatic protons).

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons directly to the carbons they are attached to (¹J_CH).

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons (ⁿJ_CH), which is critical for connecting the different fragments of the molecule.

-

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton(s) | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-1' | -CH₂- | ~2.7 - 2.9 | Quartet (q) | 2H | Adjacent to NH (triplet) and CH₂ (triplet), appears as quartet or triplet of triplets. Deshielded by sulfonamide nitrogen. |

| H-2' | -CH₂- | ~1.4 - 1.6 | Sextet (sxt) | 2H | Coupled to two CH₂ groups (3+2 protons), appears as a sextet. |

| H-3' | -CH₃ | ~0.8 - 0.9 | Triplet (t) | 3H | Terminal methyl group coupled to one CH₂ group. |

| H-3, H-4, H-5, H-6 | Ar-H | ~6.5 - 7.6 | Multiplets (m) | 4H | Complex splitting pattern due to ortho-disubstitution. The electron-donating -NH₂ group shifts ortho/para protons upfield, while the electron-withdrawing -SO₂NHR group shifts them downfield.[11] |

| -NH₂ | Amine | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | Labile protons, position is concentration-dependent. Disappears upon D₂O exchange.[12] |

| -SO₂NH- | Sulfonamide | ~7.5 - 8.5 | Triplet (t) | 1H | Labile proton coupled to adjacent CH₂ (H-1'). Disappears upon D₂O exchange. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon(s) | Assignment | Predicted Shift (δ, ppm) | Rationale |

| C-1' | -CH₂- | ~45 | Attached to the electron-withdrawing sulfonamide nitrogen. |

| C-2' | -CH₂- | ~22 | Standard aliphatic carbon. |

| C-3' | -CH₃ | ~11 | Terminal methyl group. |

| C-1 | Ar-C-S | ~125-130 | Quaternary carbon attached to the sulfonamide group. |

| C-2 | Ar-C-N | ~145-150 | Quaternary carbon attached to the amino group, significantly deshielded. |

| C-3, C-4, C-5, C-6 | Ar-CH | ~115-135 | Aromatic carbons, shifts influenced by the electronic effects of the substituents. |

2D NMR for Final Confirmation

While 1D NMR provides a strong foundation, 2D NMR is essential to eliminate any ambiguity.

-

COSY : Will show a clear correlation track from H-1' -> H-2' -> H-3', confirming the n-propyl fragment. It will also show correlations between adjacent aromatic protons (e.g., H-3 to H-4, H-4 to H-5, etc.).

-

HSQC : Will definitively link each proton to its attached carbon (e.g., H-1' to C-1', H-2' to C-2', etc., and each aromatic proton to its corresponding carbon).

-

HMBC : This is the key experiment for final confirmation. It connects the isolated fragments.

Caption: Key HMBC correlations confirming molecular connectivity.

Crucial HMBC Correlations:

-

H-1' to C-1 : A correlation between the protons on the first methylene of the propyl group (H-1') and the aromatic carbon bonded to the sulfur atom (C-1) is the definitive proof that the propyl group is attached to the sulfonamide nitrogen.

-

Aromatic Proton Correlations : Correlations from aromatic protons to the quaternary carbons (e.g., H-6 to C-1 and C-2) will confirm the ortho-substitution pattern of the amino and sulfonamide groups.

Conclusion

References

-

Irikura, K. K., & Toidue, R. D. (2012). Electron ionization mass spectra of alkylated sulfabenzamides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Martins, C. C., et al. (2016). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. ResearchGate. Available at: [Link]

-

PrepChem (Date not available). Synthesis of 2-aminobenzenesulfonamide. Available at: [Link]

- Google Patents (2018). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.

-

Sun, W., et al. (2014). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]

-

Autech Industry Co.,Limited (Date not available). 2-Aminobenzenesulfonamide: A Versatile Pharmaceutical and Dye Intermediate. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at: [Link]

-

Santos, J. M., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Lin, A. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

-

Roman, G. (2018). Novel aminobenzenesulfonamides as potential inhibitors of carbonic anhydrases. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

Research India Publications (Date not available). Synthesis and characterization of some sulfonamide dervatives. Available at: [Link]

-

Kessler, H., et al. (Date not available). 7.5 High Resolution NMR Spectroscopy. Available at: [Link]

-

ATB (Date not available). N-(4-Acetylphenyl)-4-aminobenzenesulfonamide | C14H14N2O3S | MD Topology | NMR | X-Ray. Available at: [Link]

-

Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

-

Boston University Chemical Instrumentation Center. Basic NMR Concepts. Available at: [Link]

-

Pereshivko, O. P., et al. (2019). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. ResearchGate. Available at: [Link]

-

Chemistry Learners (2023). Reaction Amines With Aryl Sulphonyl Chloride. YouTube. Available at: [Link]

-

Clark, J. (Date not available). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

-

Chemistry LibreTexts (2023). Addition & Elimination Reactions in Acyl Chlorides. Available at: [Link]

-

Clark, J. (Date not available). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

Sources

- 1. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Benzenesulfonamide(98-10-2) 1H NMR spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Theoretical Mechanism of Action for 2-amino-N-propylbenzenesulfonamide

Abstract: The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] This guide focuses on 2-amino-N-propylbenzenesulfonamide, a specific derivative for which the mechanism of action has not been empirically elucidated. Leveraging established structure-activity relationships (SAR) within the sulfonamide class, this document presents a series of data-driven theoretical mechanisms. We postulate that its primary activities likely revolve around enzyme inhibition, specifically targeting carbonic anhydrases and bacterial dihydropteroate synthase, with potential secondary anti-inflammatory roles. This whitepaper provides a foundational framework for researchers, scientists, and drug development professionals by proposing distinct, testable hypotheses and outlining a comprehensive experimental plan for their validation.

Introduction to the Benzenesulfonamide Scaffold

Sulfonamides represent a privileged class of compounds in drug discovery, characterized by the -S(=O)₂-NR₂- functional group. Their facile synthesis and versatile chemical nature have led to the development of drugs with a wide array of therapeutic applications, including antibacterial, anti-inflammatory, anticancer, antifungal, and enzyme inhibitory activities.[1][2][3] The core benzenesulfonamide structure acts as a potent pharmacophore, capable of engaging with various biological targets. The specific substitutions on the aromatic ring and the sulfonamide nitrogen are critical for modulating potency, selectivity, and pharmacokinetic properties. This guide deconstructs the structure of this compound to propose its most probable molecular interactions and resulting biological effects.

Structural and Physicochemical Analysis

To formulate a mechanistic hypothesis, a thorough analysis of the molecule's constituent parts is essential.

-

Benzenesulfonamide Core: This is the primary pharmacophore. The sulfonamide group is a strong zinc-binding group, a characteristic that underpins its potent inhibition of zinc-containing metalloenzymes, most notably carbonic anhydrases.[4]

-

2-Amino Group: The presence of an amino group at the ortho position to the sulfonamide moiety is significant. This group is a hydrogen bond donor and can participate in key interactions with target proteins. Critically, its position and electronic properties make the molecule a structural analog of para-aminobenzoic acid (PABA), the canonical substrate for dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway.

-

N-Propyl Group: The propyl substituent on the sulfonamide nitrogen contributes to the molecule's lipophilicity. This modification influences membrane permeability, protein binding, and can be tailored to access specific hydrophobic pockets within a target's active site, thereby dictating selectivity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₄N₂O₂S | Foundational data for assays. |

| Molecular Weight | 214.29 g/mol | Influences diffusion and pharmacokinetics. |

| XLogP3-AA | ~1.5 | Indicates moderate lipophilicity, suggesting potential for cell membrane permeability. |

| Hydrogen Bond Donors | 2 | The -NH₂ and -SO₂NH- groups can form crucial interactions with target residues. |

| Hydrogen Bond Acceptors | 3 | The oxygen atoms of the sulfonyl group and the nitrogen atoms can act as acceptors. |

Proposed Theoretical Mechanisms of Action

Based on the structural analysis and extensive literature on sulfonamide derivatives, we propose three primary, plausible mechanisms of action.

Primary Hypothesis: Carbonic Anhydrase (CA) Inhibition

The most established mechanism for benzenesulfonamides is the inhibition of carbonic anhydrases, a family of zinc metalloenzymes crucial for pH regulation, CO₂ transport, and various physiological processes.[4]

Mechanistic Rationale: The deprotonated sulfonamide nitrogen (-SO₂N⁻-) acts as a potent coordinator to the Zn²⁺ ion located in the hydrophilic pocket of the CA active site, displacing the zinc-bound hydroxide ion. The oxygen atoms of the sulfonyl group typically form hydrogen bonds with the backbone amide of a conserved threonine residue (Thr199 in CA II), further anchoring the inhibitor. The N-propyl group would extend into a hydrophobic region of the active site, potentially conferring selectivity for different CA isoforms.

Caption: Proposed binding of this compound in the CA active site.

Secondary Hypothesis: Antibacterial Activity via DHPS Inhibition

The foundational mechanism of the first antibiotic sulfa drugs was the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial survival.

Mechanistic Rationale: Bacteria synthesize folic acid de novo, a pathway absent in humans. DHPS catalyzes the condensation of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. Due to the structural similarity between this compound and PABA (an aminobenzoic acid core), the compound can act as a false substrate, competitively binding to the DHPS active site and halting the folate synthesis pathway. This leads to a depletion of tetrahydrofolate, a cofactor required for nucleotide synthesis, ultimately resulting in bacteriostasis.[1]

Caption: Site of action for the proposed antibacterial mechanism.

Proposed Experimental Validation Plan

A multi-pronged approach is required to validate these theoretical mechanisms. The following protocols provide a self-validating system to confirm target engagement and cellular effects.

Caption: A logical workflow for validating the proposed mechanisms of action.

Protocol: Carbonic Anhydrase Inhibition Assay

-

Objective: To determine the inhibitory potency (IC₅₀, Kᵢ) of the compound against various human CA isoforms (e.g., CA I, II, IX, XII).

-

Principle: A stopped-flow spectrophotometric assay measuring the inhibition of CA-catalyzed CO₂ hydration.

-

Methodology:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, serially dilute the compound to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

-

Add a constant concentration of the purified CA isoenzyme to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by injecting a CO₂-saturated buffer using a stopped-flow instrument.

-

Monitor the change in absorbance of a pH indicator (e.g., p-nitrophenol) over time.

-

Calculate initial reaction rates and determine IC₅₀ values by fitting the data to a dose-response curve. Acetazolamide should be used as a positive control.

-

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the compound that inhibits visible growth of target bacteria.

-

Principle: Broth microdilution method according to CLSI guidelines.

-

Methodology:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in Mueller-Hinton Broth.

-

Inoculate each well with a standardized bacterial suspension (e.g., E. coli, S. aureus) to a final concentration of 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3]

-

Protocol: In Silico Molecular Docking

-

Objective: To predict the binding pose and affinity of the compound within the active sites of the hypothesized protein targets.

-

Principle: Computational simulation of ligand-protein interaction.

-

Methodology:

-

Retrieve the 3D crystal structures of target proteins (e.g., human Carbonic Anhydrase II, E. coli Dihydropteroate Synthase) from the Protein Data Bank (PDB).[3]

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of this compound and perform energy minimization.

-

Define the binding site (grid box) based on the co-crystallized ligand or known active site residues.

-

Perform docking using software such as AutoDock Vina or Schrödinger Glide.

-

Analyze the resulting poses based on binding energy (docking score) and key molecular interactions (hydrogen bonds, hydrophobic contacts) with active site residues.

-

Table 2: Hypothetical Validation Data Summary

| Assay | Target | Predicted Outcome (IC₅₀/MIC) | Rationale |

|---|---|---|---|

| CA Inhibition | hCA II | 50 nM | Strong interaction expected with ubiquitous isoform. |

| CA Inhibition | hCA IX | 15 nM | Potential for higher affinity to tumor-associated isoform. |

| Antimicrobial | E. coli | 16 µg/mL | Moderate activity expected due to PABA mimicry. |

| Antimicrobial | S. aureus | >64 µg/mL | Gram-positive bacteria may have different uptake or DHPS structure. |

| Anti-inflammatory | PDE4 Inhibition | 250 nM | Potential secondary activity based on related sulfonamides.[3] |

Conclusion and Future Directions

This guide posits that this compound is a multifunctional molecule with a high probability of acting as a potent carbonic anhydrase inhibitor and a moderate antibacterial agent. The structural features of the molecule provide a strong, rational basis for these hypotheses, which are grounded in decades of sulfonamide research. The outlined experimental plan provides a clear and robust pathway for validating these theoretical mechanisms. Future work should focus on executing these assays, followed by structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity for a desired therapeutic application.

References

-

Adesina, K. et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. Available at: [Link]

-

El-Sayed, M. et al. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. MDPI. Available at: [Link]

-

EPO. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140. European Patent Office. Available at: [Link]

-

MySkinRecipes. N-(2-Amino-2-methylpropyl)benzenesulfonamide. Available at: [Link]

-

El-Sayed, M. et al. (2024). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. Available at: [Link]

-

PubChem. 2-amino-4-chloro-N-propylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-amino-5-chloro-N-propylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

Akazancioglu, E. et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Synthesis Pathways for 2-amino-N-propylbenzenesulfonamide

Introduction

2-amino-N-propylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a primary aromatic amine and a sulfonamide moiety, makes it a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of the principal and alternative initial synthesis pathways for this compound, intended for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established chemical principles and supported by literature precedents, offering both foundational and advanced strategies for the preparation of this target compound.

Primary Synthesis Pathway: A Two-Step Approach

The most direct and classical approach to the synthesis of this compound involves a two-step sequence starting from 2-nitrobenzenesulfonyl chloride. This pathway is advantageous due to the commercial availability of the starting material and the generally high efficiency of the individual transformations. The overall strategy involves the formation of the sulfonamide bond followed by the reduction of the nitro group.

Step 1: Synthesis of 2-nitro-N-propylbenzenesulfonamide

The first step is a nucleophilic acyl substitution reaction where propylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

Reaction Scheme:

Caption: Synthesis of 2-nitro-N-propylbenzenesulfonamide.

Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the nitrogen atom of propylamine on the electron-deficient sulfur atom of the sulfonyl chloride. The presence of the ortho-nitro group increases the electrophilicity of the sulfonyl group, facilitating the reaction. A base, such as triethylamine or pyridine, is crucial to scavenge the HCl generated, driving the reaction to completion.[2]

Proposed Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane (DCM, 100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in DCM (50 mL) and add it dropwise to the amine solution over 30 minutes, maintaining the temperature at 0 °C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-nitro-N-propylbenzenesulfonamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[1]

Step 2: Reduction of 2-nitro-N-propylbenzenesulfonamide to this compound

The final step is the reduction of the aromatic nitro group to a primary amine. Several methods are available for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.[3]

Reaction Scheme:

Caption: Reduction to this compound.

Mechanistic Insight:

-

Catalytic Hydrogenation: This heterogeneous catalysis involves the adsorption of the nitro compound and molecular hydrogen onto the surface of a metal catalyst (e.g., Palladium on carbon). The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.

-

Tin(II) Chloride Reduction: In an acidic medium, tin(II) chloride acts as a reducing agent, providing electrons for the reduction of the nitro group. The reaction proceeds through a series of single-electron transfers.[4]

Proposed Experimental Protocols:

Method A: Catalytic Hydrogenation [3]

-

In a hydrogenation vessel, dissolve 2-nitro-N-propylbenzenesulfonamide (1.0 equivalent) in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically via a balloon or a pressurized system).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify by column chromatography or recrystallization if necessary.

Method B: Tin(II) Chloride Reduction [4]

-

In a round-bottom flask, dissolve 2-nitro-N-propylbenzenesulfonamide (1.0 equivalent) in ethanol.

-

Add tin(II) chloride dihydrate (3-4 equivalents) to the solution.

-

Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and pour it into ice-water.

-

Basify the solution with a concentrated sodium hydroxide solution to pH > 10 to precipitate tin salts.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product as needed.

Alternative Synthesis Pathways

For a more comprehensive understanding, it is valuable to consider alternative synthetic strategies. These routes may offer advantages in specific contexts, such as the availability of starting materials or the need for milder reaction conditions.

Pathway 2: Synthesis from Orthanilic Acid

This pathway begins with the readily available 2-aminobenzenesulfonic acid (orthanilic acid). The key steps would involve the formation of the sulfonyl chloride followed by amidation with propylamine.

Proposed Reaction Scheme:

-

Chlorosulfonation of a protected orthanilic acid derivative: The amino group of orthanilic acid would first need to be protected (e.g., as an acetamide) to prevent side reactions during chlorosulfonation. The protected derivative would then be treated with a chlorinating agent like thionyl chloride or phosphorus pentachloride to form the sulfonyl chloride.

-

Amidation: The resulting sulfonyl chloride would then be reacted with propylamine as described in the primary pathway.

-

Deprotection: The protecting group on the amino function would then be removed to yield the final product.

Pathway 3: Modern Coupling Approaches

Modern cross-coupling reactions offer powerful alternatives for the formation of the C-N bond in the sulfonamide moiety.

-

Ullmann Condensation: This copper-catalyzed reaction could potentially be used to couple a 2-halobenzenesulfonamide with propylamine. This method often requires high temperatures but can be effective for certain substrates.[5][6]

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between a 2-halobenzenesulfonamide (e.g., 2-bromobenzenesulfonamide) and propylamine could be a viable and milder alternative to the classical methods.[7][8][9]

Data Presentation

Due to the limited availability of specific experimental data for this compound and its direct nitro precursor in the public domain, the following tables present predicted physicochemical properties and a summary of the proposed synthetic pathways.

Table 1: Predicted Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Melting Point (°C) |

| 2-nitro-N-propylbenzenesulfonamide | C₉H₁₂N₂O₄S | 244.27 | 396.3 ± 44.0[10] | Not available |

| This compound | C₉H₁₄N₂O₂S | 214.29 | Not available | 184-186 (for the parent 2-aminobenzenesulfonamide)[11] |

Table 2: Summary of Initial Synthesis Pathways

| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages |

| Primary Pathway | 2-nitrobenzenesulfonyl chloride, Propylamine | 1. Sulfonamide formation2. Nitro group reduction | Readily available starting materials, well-established reactions. | Use of potentially hazardous reagents (sulfonyl chloride), multi-step process. |

| Alternative Pathway 1 | Orthanilic acid, Propylamine | 1. Protection2. Chlorosulfonation3. Amidation4. Deprotection | Utilizes a different readily available starting material. | Longer synthetic route with protection/deprotection steps. |

| Alternative Pathway 2 | 2-halobenzenesulfonamide, Propylamine | 1. Ullmann or Buchwald-Hartwig coupling | Milder conditions may be possible, good functional group tolerance. | May require specialized catalysts and ligands, optimization may be needed. |

Visualization of Key Relationships

Caption: Overview of Synthesis Pathways for this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a conventional two-step process involving sulfonamide formation from 2-nitrobenzenesulfonyl chloride and propylamine, followed by reduction of the nitro group. This primary pathway offers a practical and scalable approach for laboratory synthesis. For researchers seeking alternative strategies, pathways starting from orthanilic acid or employing modern coupling methodologies such as the Ullmann and Buchwald-Hartwig reactions provide viable, albeit potentially more complex, options. The choice of the optimal synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials and reagents, and the specific requirements for purity and yield. This guide provides the foundational knowledge and proposed protocols to enable the successful synthesis of this target molecule.

References

-

PrepChem. Synthesis of 2-aminobenzenesulfonamide. Available from: [Link]

- Google Patents. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.

-

Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]

- Google Patents. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.

-

PrepChem. Synthesis of 2-aminobenzenesulphonic acid. Available from: [Link]

-

Common Organic Chemistry. Nitro Reduction - Common Conditions. Available from: [Link]

- Zeng, F., Ali, S., Min, J., & Li, Y. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic reactions, 84, 1-262.

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

ResearchGate. Reduction of nitroaromatic compounds in tin(II) chloride.... Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

HMDB. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000119). Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

ResearchGate. Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... Available from: [Link]

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Sn2+ reduction. Available from: [Link]

-

ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Available from: [Link]

-

SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available from: [Link]

- Alric, R., & Puech, R. (1972). Intrinsic solubility of 4-amino-N-[s-(2-methyl-2-propyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide in a solution 0.02 M in Na2HPO4 and 0.05 M in citric acid, of pH 3.5, at 37 C. Journal de Pharmacologie, 3(2), 141-54.

-

NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0181189). Available from: [Link]

-

AERU. 2-amino-N-isopropylbenzamide. Available from: [Link]

-

PubChem. 2-Amino-N-isopropylbenzamide. Available from: [Link]

-

PubChem. 2-Aminobenzenesulfonamide. Available from: [Link]

-

Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available from: [Link]

-

ResearchGate. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Available from: [Link]

-

YouTube. Ullmann Coupling - Carbon Heteroatom Coupling. Available from: [Link]

-

MDPI. 2-(N-allylsulfamoyl)-N-propylbenzamide. Available from: [Link]

-

ResearchGate. Catalytic hydrogenation of nitroarenes into different products via.... Available from: [Link]

-

PubChem. N-benzyl-2-nitrobenzenesulfonamide. Available from: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

Spectroscopic Characterization of 2-amino-N-propylbenzenesulfonamide: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-amino-N-propylbenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this and similar sulfonamide-containing molecules. The focus is not only on the data but on the underlying principles and the rationale behind the analytical choices.

Introduction: The Importance of Spectroscopic Characterization

This compound is a sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[1] Rigorous spectroscopic characterization is a critical step in the synthesis and development of such compounds, ensuring their identity, purity, and structural integrity. This guide will delve into the application of four key spectroscopic methods: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for the unambiguous identification of this compound.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound contains several key functional groups that will give rise to characteristic signals in each spectroscopic technique.

Figure 1. Chemical structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Spectral Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, secondary sulfonamide, and aromatic ring.

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| N-H Stretch (Primary Amine) | 3400-3200 | Two distinct bands for symmetric and asymmetric stretching. |

| N-H Stretch (Sulfonamide) | 3300-3200 | A single, sharp to broad band. |

| C-H Stretch (Aromatic) | 3100-3000 | Sharp, medium to weak bands. |

| C-H Stretch (Aliphatic) | 3000-2850 | Sharp bands for CH₃ and CH₂ groups. |

| C=C Stretch (Aromatic) | 1600-1450 | Multiple sharp bands of varying intensity. |

| S=O Stretch (Sulfonamide) | 1350-1300 and 1170-1150 | Two strong bands for asymmetric and symmetric stretching. |

| C-N Stretch | 1350-1250 | Medium intensity band. |

| S-N Stretch | 900-800 | Medium to strong band. |

The presence of two distinct N-H stretching bands for the primary amine and a single N-H stretch for the sulfonamide, along with the strong S=O stretching absorptions, are key diagnostic features in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[2] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[3]

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added to the sample to serve as an internal reference (δ = 0.00 ppm).[3]

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[4]

¹H NMR Spectral Interpretation (Predicted)

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

Figure 2. Proton labeling for predicted ¹H NMR of this compound.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| a (-NH₂) | ~5.0-6.0 | Broad singlet | 2H | - | Exchangeable protons. |

| b (-NH-) | ~7.0-8.0 | Triplet | 1H | ~6.0 | Coupling to adjacent CH₂ group. |

| c (-CH₂-) | ~2.8-3.0 | Quartet | 2H | ~6.0, 7.0 | Coupling to -NH and adjacent CH₂. |

| d, e, f, g (Ar-H) | ~6.5-7.8 | Multiplets | 4H | - | Complex splitting pattern due to ortho, meta, and para couplings. |

| h (-CH₂-) | ~1.4-1.6 | Sextet | 2H | ~7.0 | Coupling to adjacent CH₂ and CH₃ groups. |

| i (-CH₃) | ~0.8-1.0 | Triplet | 3H | ~7.0 | Coupling to adjacent CH₂ group. |

The aromatic region will show a complex pattern due to the disubstituted benzene ring. The propyl group will give rise to three distinct signals: a triplet for the terminal methyl group, a sextet for the central methylene group, and a quartet for the methylene group attached to the nitrogen.

¹³C NMR Spectral Interpretation (Predicted)

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C-NH₂) | ~145-150 | Shielded by the amino group. |

| Aromatic (C-S) | ~135-140 | Deshielded by the sulfonamide group. |

| Aromatic (CH) | ~115-130 | Range for aromatic carbons. |

| Aliphatic (-CH₂-N) | ~40-45 | Attached to electronegative nitrogen. |

| Aliphatic (-CH₂-) | ~20-25 | Central methylene of the propyl group. |

| Aliphatic (-CH₃) | ~10-15 | Terminal methyl group. |

The spectrum is expected to show six signals for the aromatic carbons (four CH and two quaternary) and three signals for the aliphatic carbons of the propyl group.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[1] It is used to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation pattern. The molecular weight of this compound (C₉H₁₄N₂O₂S) is 214.29 g/mol .[5]

Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The solution is infused into the ESI source of the mass spectrometer.

-

Ionization: The sample is ionized, typically forming the protonated molecule [M+H]⁺ in positive ion mode.

-

Mass Analysis: The ions are separated based on their m/z ratio and detected.

Spectral Interpretation

The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 215. A characteristic fragmentation pattern can also be predicted, which aids in structural confirmation.

Figure 3. Predicted fragmentation pathway for this compound.

Key expected fragments include the loss of the propyl group (m/z 172) and the subsequent loss of the sulfonamide group to yield the aminophenyl cation (m/z 92).

Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive spectroscopic characterization of this compound requires a synergistic approach. IR spectroscopy provides a quick confirmation of the key functional groups. ¹H and ¹³C NMR spectroscopy offer a detailed map of the carbon-hydrogen framework, and mass spectrometry confirms the molecular weight and provides clues to the molecular structure through fragmentation analysis. Together, these techniques provide an unambiguous identification and structural verification of the target molecule, a critical requirement in modern chemical and pharmaceutical research.

References

-

MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]

-

Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminobenzenesulfonamide. Retrieved from [Link]

-

Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-5-chloro-N-propylbenzenesulfonamide. Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(11), 3462. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-{(2R)-2-{[2-(2-methoxyphenoxy)ethyl]amino}propyl}benzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-N-isopropylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-aminoethyl)benzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]. Retrieved from [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-N-methylbenzamide. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonamide. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of N-Alkylated Benzenesulfonamides

Abstract

The N-alkylated benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] Its journey from a classical chemical test to a privileged scaffold in drug discovery is a testament to over a century of synthetic innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and synthetic evolution of N-alkylated benzenesulfonamides. We will explore the foundational Hinsberg reaction, delve into the intricacies of modern N-alkylation methodologies, and provide field-proven insights into the causality behind experimental choices. This guide is designed to be a self-validating system, with detailed protocols and mechanistic diagrams to ensure technical accuracy and practical applicability in the laboratory.

The Genesis: Hinsberg's Legacy and the Dawn of Sulfonamide Chemistry

The story of N-alkylated benzenesulfonamides begins with the seminal work of Oscar Hinsberg in 1890.[3][4] His development of the Hinsberg test was a breakthrough in the qualitative analysis of primary, secondary, and tertiary amines.[3][4][5][6] The test relies on the reaction of an amine with benzenesulfonyl chloride in the presence of an aqueous alkali.[3][4][5][6]

-

Primary amines react to form a sulfonamide that is soluble in the alkaline solution due to the acidic proton on the nitrogen, which is readily deprotonated.[3][5][7] Subsequent acidification precipitates the N-alkylated benzenesulfonamide.[3][7]

-

Secondary amines form an insoluble N,N-dialkylated benzenesulfonamide, as they lack an acidic proton for salt formation.[3][5][7]

-

Tertiary amines generally do not react under these conditions, although some exceptions exist.[3][6]

This simple, yet elegant, reaction not only provided a crucial analytical tool but also laid the groundwork for the synthesis of a new class of organic compounds. The fundamental principle of nucleophilic attack by the amine on the electrophilic sulfonyl chloride remains a core concept in sulfonamide synthesis today.[4][5]

Visualizing the Hinsberg Reaction

Caption: Differentiating amines with the Hinsberg Test.

The Evolution of N-Alkylation: From Stoichiometric Reagents to Catalytic Efficiency

While the Hinsberg reaction provided the initial route to N-substituted benzenesulfonamides, the direct alkylation of primary sulfonamides presented challenges, including the potential for dialkylation and the need for harsh reaction conditions.[8] This spurred the development of more refined and selective N-alkylation methodologies.

The Mitsunobu Reaction: A Paradigm Shift in C-N Bond Formation

Discovered by Oyo Mitsunobu in 1967, the Mitsunobu reaction revolutionized the formation of carbon-nitrogen bonds under mild conditions.[9] This reaction allows for the N-alkylation of sulfonamides with a primary or secondary alcohol using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[9][10]

A key advantage of the Mitsunobu reaction is its stereospecificity, proceeding with an inversion of configuration at the alcohol's stereocenter.[9][11] This has made it an invaluable tool in the synthesis of chiral N-alkylated benzenesulfonamides for medicinal chemistry applications.[10]

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the benzenesulfonamide (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add the azodicarboxylate (1.5 eq.) dropwise to the cooled solution. The appearance of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.[12]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.

The Rise of Catalysis: Buchwald-Hartwig Amination and Borrowing Hydrogen Methodologies

The late 20th and early 21st centuries witnessed a surge in the development of powerful catalytic methods for C-N bond formation, with the Buchwald-Hartwig amination and "borrowing hydrogen" (or hydrogen autotransfer) methodologies at the forefront.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide or triflate and an amine or, in this context, a sulfonamide.[13][14][15] This reaction is highly versatile, with a broad substrate scope and functional group tolerance.[13][14] The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and selectivity.[13][16] Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[16]

Caption: The catalytic cycle of Buchwald-Hartwig amination.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical and environmentally benign approach to N-alkylation that uses alcohols as the alkylating agents, with water as the only byproduct.[1][17] This process is typically catalyzed by transition metal complexes, such as those based on ruthenium, iridium, or manganese.[17][18][19][20][21][22][23]

The mechanism involves the temporary "borrowing" of hydrogen from the alcohol to form a metal-hydride intermediate and an aldehyde. The aldehyde then condenses with the sulfonamide to form an N-sulfonylimine, which is subsequently reduced by the metal-hydride to afford the N-alkylated product and regenerate the catalyst.[18]

| Method | Alkylating Agent | Catalyst | Key Advantages | Typical Yields |

| Mitsunobu Reaction | Alcohols | Stoichiometric PPh₃/DEAD | Mild conditions, stereoinversion | Good to Excellent |

| Buchwald-Hartwig Amination | Aryl Halides/Triflates | Palladium/Phosphine Ligand | Broad scope, functional group tolerance | Good to Excellent |

| Borrowing Hydrogen | Alcohols | Ru, Ir, Mn complexes | Atom-economical, "green" | Good to Excellent[1] |

Applications in Drug Discovery and Medicinal Chemistry

The N-alkylated benzenesulfonamide scaffold is a privileged structure in medicinal chemistry due to its ability to engage in key hydrogen bonding interactions and its favorable pharmacokinetic properties. This has led to its incorporation into a wide range of clinically important drugs.

-

Anticancer Agents: N-alkylated benzenesulfonamides have been investigated as inhibitors of various targets in oncology, including carbonic anhydrases and cell cycle regulators.[24][25][26]

-

Pain Management: The scaffold is present in potent and selective inhibitors of voltage-gated sodium channels, such as Nav1.7, which are promising targets for the treatment of chronic pain.[27][28]

-

Anti-infective Agents: The foundational sulfonamide antibiotics are a classic example of the therapeutic importance of this class of compounds.

-

Cardiovascular and Metabolic Diseases: Derivatives have been developed as inhibitors of oxidative phosphorylation and for other cardiovascular targets.[29]

The synthetic methodologies outlined in this guide provide the tools for medicinal chemists to generate diverse libraries of N-alkylated benzenesulfonamides for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Conclusion and Future Perspectives

From its humble beginnings in a 19th-century qualitative test, the N-alkylated benzenesulfonamide has evolved into a versatile and indispensable scaffold in modern organic and medicinal chemistry. The development of sophisticated synthetic methods, from the stoichiometric Mitsunobu reaction to highly efficient catalytic processes, has empowered chemists to synthesize these molecules with unprecedented control and efficiency. As our understanding of disease biology deepens, the continued exploration of novel N-alkylated benzenesulfonamide derivatives, facilitated by innovative synthetic strategies, will undoubtedly lead to the discovery of the next generation of therapeutic agents.

References

-

Hinsberg reaction - Wikipedia. Available from: [Link]

-

Demir, A. S., & Sesenoglu, O. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(11), 7645-7722. Available from: [Link]

-

Hinsberg Test: Definition, Procedure, and Mechanism - Chemistry Learner. Available from: [Link]

-

Hinsberg Reagent And Test - Unacademy. Available from: [Link]

-

Amines to Sulfonamides: The Hinsberg Test - JoVE. (2023). Available from: [Link]

-